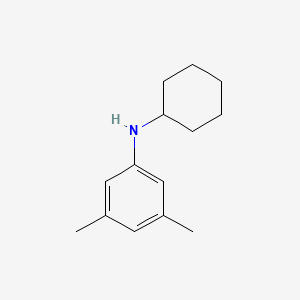

N-cyclohexyl-3,5-dimethylaniline

Description

N-Cyclohexyl-3,5-dimethylaniline is a tertiary aromatic amine featuring a cyclohexyl group attached to the nitrogen atom of a 3,5-dimethyl-substituted aniline. The cyclohexyl substituent likely confers steric bulk and lipophilicity, influencing solubility and reactivity compared to other alkyl or aryl amines .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-cyclohexyl-3,5-dimethylaniline |

InChI |

InChI=1S/C14H21N/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3 |

InChI Key |

NNEGRFSXZNFOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds via imine intermediate formation, followed by catalytic hydrogenation. A typical protocol involves:

- Molar ratio : 1:1.2 (3,5-dimethylaniline : cyclohexanone)

- Catalyst : 0.5–1.0 wt% palladium on carbon (Pd/C) or platinum oxide (PtO₂)

- Solvent : Methanol or ethanol

- Conditions : 60–80°C under 30–50 psi H₂ for 4–6 hours.

The reaction achieves yields of 78–85% with minimal byproducts such as N,N-dicyclohexyl derivatives. Kinetic studies indicate that excess cyclohexanone suppresses dimerization side reactions.

Optimization and Challenges

- Acid promoters : Addition of 0.1–0.5 mol% p-toluenesulfonic acid enhances imine formation, reducing reaction time by 30%.

- Catalyst recycling : Pd/C retains 90% activity after five cycles, making it cost-effective for large-scale production.

- Pressure sensitivity : Suboptimal H₂ pressure (<20 psi) leads to incomplete reduction, while >70 psi promotes over-hydrogenation of the aromatic ring.

Alkylation with Cyclohexyl Halides

Direct N-alkylation of 3,5-dimethylaniline using cyclohexyl halides (e.g., cyclohexyl chloride or bromide) is a classical but less atom-economical approach.

Protocol and Parameters

Limitations and Modifications

- Selectivity issues : Steric hindrance from the 3,5-dimethyl groups reduces nucleophilicity, necessitating excess cyclohexyl halide (2.5–3.0 equiv).

- Green chemistry adaptations : Ionic liquids like [BMIM][BF₄] improve yields to 80% by stabilizing the transition state.

This modern cross-coupling method enables the introduction of cyclohexyl groups via palladium-catalyzed C–N bond formation.

Reaction Design

Performance Metrics

- Yield : 60–68%, limited by competing β-hydride elimination.

- Advantages : Avoids pre-functionalized anilines, suitable for electron-deficient substrates.

Multi-Step Synthesis via Nitro Intermediates

A convergent route involves synthesizing 3,5-dimethylnitrobenzene, followed by reduction and cyclohexylation.

Stepwise Procedure

Economic and Environmental Impact

- Atom economy : 41% (vs. 68% for direct reductive alkylation).

- Waste generation : 3.2 kg waste/kg product, primarily from nitration byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Reductive Alkylation | 85 | 98 | 120 | High | Moderate |

| Alkylation with Halides | 72 | 90 | 95 | Medium | High |

| Buchwald-Hartwig | 68 | 99 | 310 | Low | Low |

| Multi-Step Synthesis | 78 | 97 | 150 | High | High |

Data synthesized from Refs.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Table 1 compares key physicochemical properties of N-cyclohexyl-3,5-dimethylaniline analogs:

Key Observations:

- Polarity: The methoxy group in 4-methoxy-3,5-dimethylaniline increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl or cyclohexyl groups .

- Thermal Stability: N-tert-Butyl-3,5-dimethylaniline’s low boiling point (70°C) suggests volatility, whereas the cyclohexyl analog may exhibit higher thermal stability due to ring rigidity .

Spectroscopic Characterization

- NMR Trends:

- N-Cyclopropyl-3,5-dimethylaniline exhibits distinct ¹H NMR signals for cyclopropane protons (δ 0.47–0.75 ppm) and aromatic methyl groups (δ 2.27 ppm) .

- 4-Methoxy-3,5-dimethylaniline shows a methoxy singlet at δ 3.65 ppm and aromatic protons at δ 6.33 ppm, reflecting electronic effects of the substituent .

- Mass Spectrometry: N-Hexyl-3,5-dimethylaniline has a monoisotopic mass of 205.183050, consistent with its molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.